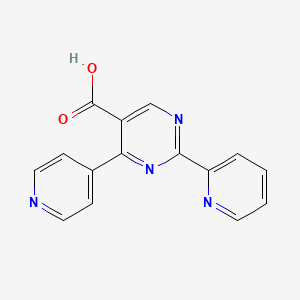

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

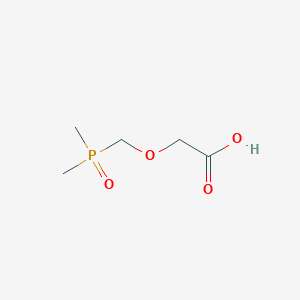

The compound “2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid” is a complex organic molecule that contains pyridine and pyrimidine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted with a carboxylic acid group at the 5-position and pyridine rings at the 2- and 4-positions. The exact structure and properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the pyridine and carboxylic acid groups, respectively. The pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in typical acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrimidine rings would likely make the compound aromatic and relatively stable. The carboxylic acid group could confer acidity to the compound .科学的研究の応用

Crystallography and Molecular Recognition

Pyrimidine derivatives are explored for their unique structural features, which are crucial in molecular recognition processes, a fundamental aspect of drug action. For instance, research has revealed the complex tautomeric forms and hydrogen bonding capabilities of pyrimidine compounds, underlining their potential in forming stable crystalline structures for pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Drug Design and Biological Activity

In drug design, pyrimidine rings are key components due to their presence in DNA and RNA. Their structural diversity allows for the creation of compounds with significant biological activities. A study on thiopyrimidine derivatives highlighted their potential in medicine and nonlinear optics, suggesting the importance of the pyrimidine scaffold in developing new pharmacophores (Hussain et al., 2020).

Synthesis and Chemical Engineering

The synthesis of pyrimidine derivatives is a vibrant area of chemical research, aiming to create libraries of compounds for various applications, including anticancer and antimicrobial activities. Innovative methods, such as microwave-assisted synthesis, have been developed to enhance the efficiency of producing pyrimidine-based compounds, indicating their wide applicability in chemical synthesis and drug discovery processes (Matloobi & Kappe, 2007).

Antimicrobial and Antitumor Properties

Pyrimidine derivatives also exhibit promising antimicrobial and antitumor properties. The synthesis of novel pyrimidine compounds and their preliminary biological evaluation have demonstrated their potential as antibacterial and antitumor agents, showcasing the versatility of pyrimidine derivatives in addressing critical health challenges (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

作用機序

Target of Action

Compounds containing pyridine and pyrimidine rings, such as “2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form multiple hydrogen bonds .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyridine and pyrimidine derivatives are involved in a wide range of biochemical pathways due to their structural similarity to nucleotides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2/c20-15(21)11-9-18-14(12-3-1-2-6-17-12)19-13(11)10-4-7-16-8-5-10/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJVBSZLSJCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2722698.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2722707.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2722711.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)

![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)

![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)

![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)